molecular formula C26H28N4O3 B3033657 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide CAS No. 1112293-00-1

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide

Cat. No.: B3033657
CAS No.: 1112293-00-1
M. Wt: 444.5
InChI Key: COGLKPOQEHZNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties.

Cellular Effects

The effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions at the active site of the enzyme or receptor, resulting in conformational changes that affect their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cell behavior and function.

Dosage Effects in Animal Models

In animal models, the effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, or behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations and affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, where it can exert its effects. Additionally, the compound’s distribution can be influenced by factors such as its solubility, molecular size, and affinity for specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-2-14-32-20-11-9-18(10-12-20)15-27-26(31)19-6-5-13-30(16-19)25-24-23(28-17-29-25)21-7-3-4-8-22(21)33-24/h3-4,7-12,17,19H,2,5-6,13-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGLKPOQEHZNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Reactant of Route 5
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.